C.I. Direct Yellow 100
Description
Significance of Direct Dyes in Contemporary Chemical Research
Direct dyes represent a significant class of colorants that are applied to substrates, particularly cellulosic fibers like cotton, from an aqueous solution containing an electrolyte. Their importance in modern chemical research stems from several key factors. They are valued for their cost-effectiveness, ease of application, and a wide spectrum of available colors. gnest.org In contemporary research, direct dyes are explored for their potential in various applications beyond traditional textile dyeing.
The molecular structure of direct dyes, often characterized by large aromatic systems and the presence of one or more azo groups (-N=N-), makes them subjects of interest in studies related to:
Environmental Science: Due to their solubility and potential for release into wastewater, research is actively focused on developing efficient methods for their removal and degradation from industrial effluents. rsc.orgresearchgate.net Advanced oxidation processes and adsorption techniques are prominent areas of investigation. rsc.orgjwent.netmdpi.com
Materials Science: The interaction of direct dyes with different materials is a subject of ongoing study. This includes research on improving the fastness properties of dyed textiles and developing new materials with specific coloration characteristics. researchgate.net
Analytical Chemistry: Some direct dyes exhibit properties that make them useful as indicators in various chemical analyses. wikipedia.org
Direct dyes are generally anionic and possess a high affinity for cellulosic and protein fibers. gnest.org Their application typically involves a simple dyeing process in a neutral or slightly alkaline dyebath, where the addition of electrolytes like sodium chloride or sodium sulfate (B86663) facilitates the exhaustion of the dye onto the fiber. gnest.org
Evolution of Azo Dye Chemistry and its Relevance to C.I. Direct Yellow 100
The history of synthetic dyes began in the mid-19th century, marking a significant shift from natural colorants. unb.cajchemrev.com Azo dyes, characterized by the presence of the azo functional group (-N=N-), quickly became a dominant class due to their versatile color range and straightforward synthesis. youtube.comiipseries.org The fundamental reaction for creating azo dyes involves two steps: diazotization and azo coupling. jchemrev.com
Diazotization: This process involves treating a primary aromatic amine with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. jchemrev.com
Azo Coupling: The resulting diazonium salt, which is an electrophile, is then reacted with a coupling component, typically an activated aromatic compound such as a phenol (B47542) or an aromatic amine, to form the azo dye. jchemrev.comyoutube.com
The discovery of Congo Red in 1884 was a pivotal moment, introducing the first direct dye for cotton that did not require a mordant. china-dyestuff.comsdc.org.uk This spurred the development of a wide array of direct dyes based on azo chemistry. china-dyestuff.com Over the years, research focused on modifying the chemical structures of azo dyes to improve properties like lightfastness and wash fastness. china-dyestuff.comsdc.org.uk The introduction of bridging groups, such as those derived from cyanuric chloride, allowed for the condensation of multiple chromophores, leading to more complex and higher-performance dyes. sdc.org.uk
This compound, as an azo dye, is a product of this evolutionary path. Its specific structure and properties are a result of the careful selection of diazo and coupling components to achieve the desired yellow hue and direct dyeing characteristics. The chemistry of this compound is rooted in the fundamental principles of azo dye synthesis that have been refined over more than a century of research and industrial application.
Research Gaps and Future Perspectives in Direct Dye Studies Pertaining to this compound
Despite the long history and widespread use of direct dyes, several areas offer opportunities for future research, particularly concerning specific dyes like this compound.
Identified Research Gaps:
Detailed Mechanistic Studies: While the general principles of direct dyeing are understood, detailed mechanistic studies on the specific interactions between this compound and various substrates at a molecular level are limited. A deeper understanding of the dye-fiber interactions could lead to more efficient and sustainable dyeing processes.
Eco-Friendly Synthesis and Application: There is a continuous need for greener synthetic routes for direct dyes, minimizing the use of hazardous chemicals and the generation of waste. Research into enzymatic synthesis or the use of bio-based raw materials is a promising avenue.
Advanced Applications: Exploration of this compound in non-traditional applications is an area ripe for investigation. This could include its use in sensors, functional coatings, or as a component in advanced materials.
Degradation and Detoxification Pathways: While general studies on azo dye degradation exist, specific and optimized degradation and detoxification pathways for this compound are not extensively documented. jwent.netjwent.net Research focusing on efficient and environmentally benign methods to break down this specific dye is crucial for environmental remediation. rsc.org
Future Perspectives:
The future of direct dye research, including that of this compound, will likely focus on sustainability and high-performance applications. Key trends may include:
The development of direct dyes with enhanced fastness properties, reducing the need for after-treatments that can increase the environmental impact of the dyeing process. china-dyestuff.com
The design of "smart" direct dyes that can respond to external stimuli, opening up possibilities for functional textiles and materials.
A more holistic approach to the dye lifecycle, from synthesis to end-of-life, to minimize environmental impact. This includes designing dyes for easier removal from wastewater and for biodegradability. researchgate.netnih.gov
Properties
CAS No. |
12222-59-2 |
|---|---|
Molecular Formula |
C32H62O4S |
Synonyms |
C.I. Direct Yellow 100 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Investigations of C.i. Direct Yellow 100 Analogues
Elucidation of Diazotization and Coupling Reaction Mechanisms in C.I. Direct Yellow 100 Synthesis
The foundational reactions for producing this compound are diazotization and azo coupling. A thorough understanding of the mechanisms governing these reactions is crucial for optimizing the synthesis of this dye and its derivatives. The process involves the conversion of a primary aromatic amine to a diazonium salt, which then reacts with a coupling component to form the azo compound. britannica.combritannica.com
Kinetics and Thermodynamics of Precursor Transformations
The kinetics of diazotization are complex and influenced by various factors. Studies on similar azo dye syntheses have shown that the rate of reaction is dependent on the concentration of the amine, nitrous acid, and the acidity of the medium. For instance, in the diazotization of procaine (B135), the reaction follows pseudo-first-order kinetics with respect to the procaine concentration. researchgate.net The formation of a transient diazo-ether complex has been suggested to precede the rate-determining step in some cases. researchgate.net
The thermodynamics of azo dye formation have also been a subject of investigation. The thermal behavior of azo monomers and polymers has been studied using techniques like thermogravimetric analysis (TGA), differential thermogravimetry (DTG), and differential thermal analysis (DTA) to determine the kinetic parameters of thermal decomposition. nih.gov The stability of the diazonium salt intermediate is a critical thermodynamic consideration, as these salts can be unstable and potentially hazardous. nih.gov
Influence of Reaction Parameters on Azo Bond Formation
The formation of the azo bond is highly sensitive to several reaction parameters, including pH, temperature, and the rate of reagent addition. The pH of the reaction medium is a critical factor, as it affects the reactivity of both the diazonium salt and the coupling component. abu.edu.ngnih.gov For coupling with phenols, alkaline conditions are generally favored, while weakly acidic media are used for coupling with amines. britannica.com In the synthesis of some azo dyes, it has been found that low temperatures (below 10 °C) are not as critical as the rate of reagent addition, with a slow coupling step being key to high yields. acs.org
The choice of solvent can also influence the reaction, affecting the solubility of reactants and the stability of intermediates. nih.gov In micellar media, both cationic and anionic micelles have been shown to inhibit the rate of azo coupling reactions. researchgate.net
Exploration of Novel Synthetic Pathways for this compound Derivatives
In response to the growing demand for more environmentally friendly and efficient manufacturing processes, researchers are exploring novel synthetic pathways for azo dyes like this compound.
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles are increasingly being applied to the synthesis of azo dyes. rsc.org These approaches aim to reduce waste, use less hazardous substances, and improve energy efficiency. One promising area is the use of alternative catalysts and reaction media. For example, the use of natural polyphenol oak gall tannin has been explored to prevent the aggregation of TiO2 nanoparticles used in photocatalysis, enhancing the degradation of anionic dyes like Direct Yellow 86. mdpi.com Another green approach involves the synthesis of dye intermediates without the use of toxic reagents like phosgene. jcsp.org.pk The overarching goal is to develop synthetic routes that are not only efficient but also have a minimal environmental footprint. rsc.org
Continuous Flow Synthesis Techniques for Enhanced Yield and Selectivity
Continuous flow synthesis has emerged as a powerful technique for the production of azo dyes, offering significant advantages over traditional batch processes. nih.govnih.gov This methodology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, improved product purity, and enhanced safety, particularly when dealing with unstable intermediates like diazonium salts. nih.govdp.techacs.org
In the context of azo dye synthesis, microreactor systems have been successfully employed to optimize both diazotization and azo-coupling reactions. researchgate.net Studies have demonstrated that continuous flow processes can achieve high conversion rates, often exceeding 90-96%, for various azo dyes. dp.techresearchgate.netresearchgate.net For instance, a three-stream micromixing process for the synthesis of Pigment Yellow 14 resulted in products with high purity and good chromatic properties. dp.techresearchgate.net The integration of different reactor modules, such as a continuous flow microreactor with a continuous stirred tank reactor (CSTR), has enabled the efficient synthesis of even water-insoluble dyes. nih.govresearchgate.net
The scalability of continuous flow systems is a key advantage for industrial applications. nih.gov Research on the synthesis of C.I. Reactive Red 195 has demonstrated the feasibility of large-scale production with high throughput and yield. acs.orgacs.org A patent for a single-step continuous flow process for the synthesis of a yellow dye highlights the potential for reaction times to be significantly reduced compared to batch processes. google.com
Structural Elucidation of this compound and its Reaction Intermediates (Focus on methodology, not basic properties)
The precise characterization of this compound and its reaction intermediates is essential for understanding the reaction mechanism and ensuring the quality of the final product. A variety of advanced analytical techniques are employed for this purpose.
Spectroscopic Techniques for Mechanistic Pathway Analysis
Spectroscopic methods are fundamental in probing the mechanistic pathways of dye synthesis. They allow for the identification of functional groups, confirmation of chemical structures, and observation of electronic transitions, which are crucial for understanding the formation of dye analogues. lew.roacs.org
Key spectroscopic techniques include:
UV-Visible (UV-Vis) Spectroscopy: This technique is used to study the electronic transitions within the dye molecule. The wavelength of maximum absorption (λmax) is characteristic of the chromophoric system. For instance, in the synthesis of azo-stilbene dyes, the λmax values help in confirming the formation of the desired conjugated system. lew.ro The solvent polarity can influence the λmax, with more polar solvents often causing a bathochromic (red) shift.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is instrumental in identifying the functional groups present in the synthesized dye analogues. Characteristic absorption bands can confirm the presence of key structures such as -N=N- (azo group), -OH and -NH stretching vibrations, C=O groups, and S=O groups from sulfonates. lew.ro
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR are powerful tools for the detailed structural elucidation of dye molecules. lew.ro NMR can help in determining the precise arrangement of atoms and can be used to study tautomeric equilibria, such as the azo-hydrazone tautomerism that can occur in these types of dyes.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized dyes and their intermediates, providing confirmation of the proposed structures. upce.cz
The table below summarizes the application of these spectroscopic techniques in the analysis of direct yellow dye analogues.
| Spectroscopic Technique | Application in Mechanistic Analysis of Dye Analogues | Typical Findings |
| UV-Visible Spectroscopy | Confirmation of chromophore formation and study of electronic properties. | Determines the maximum absorption wavelength (λmax), which is indicative of the dye's color and conjugated system. lew.ro |
| FTIR Spectroscopy | Identification of key functional groups in intermediates and final products. | Confirms the presence of azo (-N=N-), hydroxyl (-OH), amino (-NH), and sulfonate (-SO₃H) groups. lew.ro |
| NMR Spectroscopy | Detailed structural elucidation and investigation of tautomerism. | Provides data on the chemical environment of protons (¹H-NMR) and carbons (¹³C-NMR) to confirm the molecular structure. lew.ro |
| Mass Spectrometry | Determination of molecular weight and fragmentation patterns. | Confirms the molecular mass of the synthesized dye and helps in identifying intermediates and byproducts. upce.cz |
This table is generated based on findings from analogous dye studies.
Chromatographic Separation and Identification of Reaction Products
Chromatographic techniques are essential for separating the components of the reaction mixture, including the final dye product, unreacted starting materials, intermediates, and byproducts. This separation is crucial for purity assessment and for the identification of individual compounds to build a complete picture of the reaction pathway.
Commonly used chromatographic methods include:
Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. lgu.edu.pk The retention factor (Rf) value is characteristic for a compound in a given solvent system.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient technique for the separation, identification, and quantification of the components in a mixture. semanticscholar.org It is widely used for the purity analysis of dyes like the analogue Direct Yellow 86, where HPLC purity can exceed 99%. worlddyevariety.com Different HPLC methods, such as reverse-phase HPLC, can be employed for the analysis of direct dyes like the analogue C.I. Direct Yellow 12. localpharmaguide.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful hyphenated technique combines the separation capabilities of liquid chromatography with the detection and identification power of mass spectrometry. LC-MS/MS is particularly useful for identifying reaction intermediates and degradation products in complex mixtures. scispace.comjwent.net For example, it has been used to study the degradation mechanism of the analogue Direct Yellow 12. jwent.net
Capillary Electrophoresis (CE): CE is another high-resolution separation technique that can be used for the analysis of charged species like sulfonated direct dyes. researchgate.net
The following table details the application of these chromatographic techniques in the analysis of reaction products of direct yellow dye analogues.
| Chromatographic Technique | Application in Product Separation and Identification | Example from Analogue Studies |
| Thin-Layer Chromatography (TLC) | Monitoring reaction progress and assessing product purity. | Used to confirm the purity of synthesized direct dyes based on non-carcinogenic amines. lgu.edu.pk |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of dye purity and separation of isomers and byproducts. | Used for purity assay of Direct Yellow 86, achieving >99% purity. worlddyevariety.com Also used for the analysis of C.I. Direct Yellow 12. localpharmaguide.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation and identification of reaction intermediates and degradation products. | Employed to elucidate the degradation pathway of trichromatic direct dyes including Direct Yellow 86. scispace.com |
| Capillary Electrophoresis (CE) | High-resolution separation of charged dye molecules and their byproducts. | Used for the analysis of direct dyes extracted from fibers, such as C.I. Direct Yellow 58. researchgate.net |
This table is generated based on findings from analogous dye studies.
Environmental Fate, Transport, and Advanced Degradation Research of C.i. Direct Yellow 100
Photodegradation Pathways and Mechanisms of C.I. Direct Yellow 100
Photodegradation is a crucial process in the environmental breakdown of azo dyes. It involves the decomposition of these compounds through the absorption of light.
Direct Photolysis Studies and Quantum Yield Determination
Direct photolysis is the process where a chemical breaks down by directly absorbing light. The quantum yield is a measure of the efficiency of this process. For this compound, specific studies determining its rate of direct photolysis and its quantum yield are not available in the reviewed literature. Such studies are essential for understanding the dye's persistence in sunlit surface waters.
Photocatalytic Degradation Using Novel Semiconductor Materials
Photocatalysis is an advanced oxidation process that utilizes semiconductor materials to accelerate the degradation of organic pollutants in the presence of light. While materials like titanium dioxide (TiO₂) and zinc oxide (ZnO) are commonly studied for the degradation of various dyes, specific research detailing their application for this compound is limited.
**3.1.2.1. Heterogeneous Photocatalysis Mechanisms (e.g., ZnO, TiO₂) **
Heterogeneous photocatalysis involves a catalyst in a different phase from the reactants. For azo dyes, this typically involves a solid catalyst like TiO₂ or ZnO in an aqueous solution containing the dye. The general mechanism involves the generation of electron-hole pairs in the semiconductor upon light absorption, which then initiate redox reactions that break down the dye molecule. However, specific mechanistic studies for this compound are not documented.
Role of Reactive Oxygen Species (ROS) in Photodegradation
Reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide radicals (O₂⁻•), are highly reactive chemical species that play a significant role in the photocatalytic degradation of organic pollutants. The generation of these species on the surface of photocatalysts leads to the oxidative cleavage of the azo bond and the aromatic rings of the dye molecule. While this is a well-established mechanism for many azo dyes, the specific role and contribution of different ROS in the degradation of this compound have not been specifically investigated.
Influence of Catalyst Characteristics and Environmental Factors on Efficiency
The efficiency of photocatalytic degradation is influenced by various factors, including the characteristics of the catalyst (e.g., crystal structure, surface area, particle size) and environmental parameters (e.g., pH, temperature, presence of other substances). Research on how these factors specifically affect the degradation of this compound is not available.
Biodegradation and Bioremediation Strategies for this compound
Biodegradation involves the breakdown of organic compounds by microorganisms. Bioremediation is the use of these biological processes to clean up contaminated environments. Azo dyes are generally resistant to aerobic biodegradation due to their complex structure. aalto.fiiipseries.orgmdpi.comnih.govaalto.fi Anaerobic conditions are often required to break the azo bond, which can lead to the formation of potentially harmful aromatic amines. mdpi.com While numerous studies have explored the biodegradation of various azo dyes by different microbial consortia and the enzymatic mechanisms involved aalto.fimdpi.comnih.govaalto.fi, specific research on the biodegradation pathways and effective bioremediation strategies for this compound is not present in the current body of scientific literature.
Microbial Degradation Mechanisms by Bacterial Consortia and Fungi
The use of microbial systems, particularly consortia of bacteria and fungi, has been identified as a highly effective and eco-friendly approach for the breakdown of azo dyes. Mixed microbial communities often exhibit enhanced degradation capabilities compared to individual strains due to synergistic metabolic activities. Fungal strains, in particular, have demonstrated potent biodegradation capabilities against a wide range of azo dyes, with studies showing that a fungal consortium can achieve complete degradation of multiple dyes. nih.gov Bacterial consortia are also highly efficient; a consortium of Providencia rettgeri and Pseudomonas sp. showed 98-99% decolorization of several azo dyes within 12 to 30 hours. crdeepjournal.org
The microbial degradation of this compound is primarily an enzymatic process. Several key oxidoreductase enzymes are responsible for breaking down the dye's complex structure. nih.gov
Azoreductase: This is a critical enzyme that initiates the degradation process by cleaving the azo bond (-N=N-), which is responsible for the dye's color. nih.govresearchgate.net This reductive cleavage typically occurs under anaerobic or microaerophilic conditions and results in the formation of colorless aromatic amines. researchgate.net The activity of azoreductase is significantly induced in the presence of azo dyes. crdeepjournal.org
Peroxidase: This class of enzymes, which includes lignin peroxidase and manganese peroxidase, utilizes hydrogen peroxide to oxidize a wide range of compounds. mdpi.com They are particularly effective in degrading the aromatic rings of the dye molecule and the resulting amine by-products. nih.govmdpi.com
Laccase: Laccase is a multi-copper-containing oxidase that can decolorize various textile azo dyes by oxidizing phenolic and non-phenolic compounds, reducing oxygen to water in the process. mdpi.com This enzyme is produced by numerous fungi and some bacteria and plays a significant role in the aerobic degradation phase. crdeepjournal.orgmdpi.com
The combined action of these enzymes allows microbial consortia to first decolorize the dye by breaking the azo bond and then mineralize the resulting aromatic amines into less toxic substances. nih.govresearchgate.net
Complete mineralization of azo dyes like this compound is most effectively achieved through a sequential anaerobic-aerobic process. researchgate.netfrontiersin.org
Under anaerobic conditions , the primary step is the reductive cleavage of the azo bond by azoreductase, leading to rapid decolorization. researchgate.net This initial breakdown, however, results in the formation of intermediate aromatic amines, which can be colorless but are often more toxic than the parent dye compound. researchgate.net For Direct Yellow 12, a dye structurally similar to this compound, the identified by-products of this stage include benzenamine and 2-Amino-1-hydroxybenzene. mdpi.com
Table 1: Degradation Efficiency of Bacterial Consortia on Azo Dyes
| Parameter | Organism/Process | Azo Dye(s) | Result | Incubation Time |
|---|---|---|---|---|
| Decolorization | Bacterial Consortium | Mixed Azo Dyes | 98-99% | 12-30 hours |
| BOD Reduction | Bacterial Consortium SPB92 | Acid Orange | 96% | 23 hours |
| COD Reduction | Bacterial Consortium SPB92 | Acid Orange | 79% | 23 hours |
| TOC Reduction | Bacterial Consortium | RB 5, RO 16, etc. | 62-72% | Not Specified |
Phytoremediation Potential for this compound Contamination
Phytoremediation is an emerging, cost-effective, and environmentally friendly technology that utilizes plants to remove pollutants from soil and water. researchgate.nettandfonline.com While specific research on this compound is limited, studies on other azo dyes demonstrate a strong potential for its use. Aquatic macrophytes are particularly effective due to their direct contact with contaminated water. nih.gov
Plants employ enzymatic systems similar to those in microbes to degrade dyes. Key enzymes such as laccase, azoreductase, and peroxidase have been identified in plants and are crucial for breaking down the complex dye structures. researchgate.net The process involves the uptake of the dye by the plant's root system, followed by enzymatic degradation within the plant tissues.
The aquatic plant Pistia stratiotes has shown significant effectiveness in treating textile effluents containing mixed azo dyes. nih.govjwent.net Research using a continuous flow phytoreactor with this plant achieved notable reductions in pollutants. nih.govjwent.net
Table 2: Performance of Pistia stratiotes in Treating Mixed Azo Dye Effluent
| Parameter | Removal Efficiency |
|---|---|
| Decolorization | 84% |
| COD Removal | 61% |
| BOD Reduction | 71.9% |
| TDS Removal | 72% |
Source: Data from studies on synthetic textile effluent containing mixed azo dyes. nih.govjwent.net
Other plants, including Phragmites australis, Petunia grandiflora, and Tagetes patula, have also been identified as having high potential for dye degradation. researchgate.net The treated effluent from phytoremediation processes shows significantly reduced toxicity, as confirmed by phytotoxicity tests where seed germination rates improved from 30% in untreated effluent to 80% in treated effluent. nih.gov
Advanced Oxidation Processes (AOPs) for this compound Removal
Advanced Oxidation Processes (AOPs) are chemical treatment methods that rely on the generation of highly reactive hydroxyl radicals (•OH) to oxidize and degrade persistent organic pollutants like azo dyes.
Ozonation and UV-Assisted Ozonation Mechanisms
Ozonation is an effective AOP for treating dye-containing wastewater, achieving high color removal and enhancing the biodegradability of the effluent. Ozone (O₃) can degrade dye molecules through two primary mechanisms:
Direct Reaction: Ozone can directly attack the chromophoric groups (like the -N=N- bond) in the dye molecule, leading to rapid decolorization.
Indirect Reaction: Ozone can decompose in water to form highly reactive hydroxyl radicals (•OH), which are non-selective and can oxidize a broad range of organic compounds, leading to mineralization.
For azo dye Reactive Yellow 84, ozonation resulted in almost complete decolorization and reduced the Total Organic Carbon (TOC) by approximately 70%. The process also significantly increased the biodegradability of the effluent, with the BOD₅/COD ratio improving from 0.01 to about 0.8. The cleavage of the dye molecule during ozonation leads to the formation of smaller organic molecules like formic acid and oxalic acid, as well as inorganic ions such as nitrate and sulfate (B86663).
Table 3: Ozonation Treatment Efficiency for Yellow Azo Dyes
| Process | Dye | Initial Concentration | Decolorization Efficiency | Time |
|---|---|---|---|---|
| Ozonation | Direct Yellow 50 | 100 ppm | >88% | 35 min |
| Ozonation | Reactive Yellow 84 | Not specified | ~100% | 60-90 min |
| Ozonation | Acid Yellow 17 | 100 ppm | 98% | 45 min |
Source: Data compiled from various studies on yellow azo dyes.
Fenton and Photo-Fenton Processes for this compound Degradation
The Fenton and photo-Fenton processes are highly efficient AOPs for the degradation of recalcitrant organic compounds. The Fenton reaction involves the use of ferrous ions (Fe²⁺) to catalyze the decomposition of hydrogen peroxide (H₂O₂), generating powerful hydroxyl radicals.
Reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
This process is highly effective for azo dye degradation. A study on Direct Yellow 106 demonstrated that the Fenton process could remove more than 98% of the dye (at an initial concentration of 50 mg/L) within just 10 minutes of contact time.
The photo-Fenton process enhances the traditional Fenton reaction by incorporating UV light. The UV radiation facilitates the photoreduction of ferric ions (Fe³⁺) back to ferrous ions (Fe²⁺), which regenerates the catalyst and produces additional hydroxyl radicals, thereby accelerating the degradation rate.
Reaction: Fe³⁺ + H₂O + hν → Fe²⁺ + •OH + H⁺
The photo-Fenton process has been shown to be more efficient than the Fenton process alone. For the azo dye Acid Yellow 23, the photo-Fenton method achieved 90% degradation of the aromatic content in approximately 10 minutes. frontiersin.org Both processes are highly dependent on operational parameters, with an optimal acidic pH (typically around 3) being crucial for maximum efficiency. frontiersin.org
Electrochemical Oxidation Studies for this compound Treatment
Electrochemical oxidation is an advanced oxidation process (AOP) that utilizes electrically generated reactive species to degrade recalcitrant organic pollutants like textile dyes. mdpi.com This technique is founded on the production of powerful oxidizing agents, most notably hydroxyl radicals (•OH), directly on the anode surface or indirectly in the bulk solution. The process can lead to the complete mineralization of complex dye molecules into simpler, non-hazardous compounds such as CO2, water, and inorganic ions. researchgate.net
The efficacy of electrochemical oxidation is highly dependent on several key parameters, including the anode material, current density, pH of the solution, and the type of supporting electrolyte used. researchgate.net Anode materials play a critical role; for instance, Boron-Doped Diamond (BDD) anodes are known for their high efficiency in generating hydroxyl radicals and achieving high levels of mineralization for various dyes. researchgate.net Other common electrodes include Ti/RuO2 and Ti/Pt, which also demonstrate catalytic activity for dye degradation. researchgate.net
In the presence of chloride ions (from electrolytes like NaCl), the electrochemical process can generate active chlorine species (Cl2, HClO, ClO⁻), which are also potent oxidizing agents that contribute significantly to the decolorization and degradation of dyes. researchgate.net This indirect oxidation mechanism can be particularly effective and can accelerate the degradation process. researchgate.net Conversely, when using electrolytes like Na2SO4, the degradation primarily proceeds through direct oxidation by hydroxyl radicals generated from water discharge at the anode surface.
While specific studies focusing exclusively on this compound are not extensively detailed in the provided research, the principles derived from studies on other structurally similar azo dyes, such as Disperse Yellow 3 and various reactive dyes, are directly applicable. researchgate.net Research on these dyes shows that near-complete color and Chemical Oxygen Demand (COD) removal can be achieved under optimized conditions. researchgate.net For example, studies have demonstrated that adjusting the initial pH to an acidic range (e.g., pH 3) and optimizing current density can significantly enhance degradation efficiency. researchgate.net The degradation process involves the breakdown of the chromophoric azo bond (-N=N-), leading to decolorization, followed by the fragmentation of the resulting aromatic intermediates.
Adsorption and Separation Technologies for this compound
Adsorption is a widely employed, effective, and economical method for removing dyes from wastewater. usm.my The process involves the accumulation of dye molecules (adsorbate) onto the surface of a solid material (adsorbent). The efficiency of adsorption is influenced by the properties of both the dye and the adsorbent, including surface area, porosity, and the presence of surface functional groups. usm.mynih.gov
Adsorption Kinetics and Isotherms on Novel Adsorbent Materials
The performance of novel adsorbents for dye removal is evaluated through kinetic and isotherm studies. Adsorption kinetics describe the rate of dye uptake, which governs the residence time required for the process to reach equilibrium. The pseudo-second-order kinetic model is frequently found to best describe the adsorption of direct and acid yellow dyes, suggesting that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye molecule. scispace.comnih.gov
Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed on the material at a constant temperature. The Langmuir and Freundlich models are the most commonly used isotherms. The Langmuir model assumes monolayer adsorption on a homogeneous surface, while the Freundlich model is an empirical equation that describes adsorption on heterogeneous surfaces. usm.myrsdjournal.org For many yellow dyes, the adsorption data fit well with the Langmuir model, indicating a homogeneous distribution of active sites on the adsorbent surface. usm.mynih.gov
Various novel and low-cost adsorbents have been investigated for the removal of yellow dyes. These include activated carbons derived from agricultural waste like coconut palm shells, layered double hydroxides (LDHs), and biochar. scispace.comnih.govresearchgate.net For instance, studies on Zn/Al and Zn/Fe LDHs for the removal of a direct yellow dye showed that the process followed pseudo-second-order kinetics. scispace.com Similarly, biochar derived from Delonix regia seed pods has been shown to be an effective adsorbent for Acid Yellow 36, with the Langmuir model best describing the equilibrium data. nih.gov
Table 1: Kinetic and Isotherm Model Parameters for Yellow Dye Adsorption on Various Adsorbents
| Adsorbent | Dye Type | Best Fit Kinetic Model | Best Fit Isotherm Model | Max. Adsorption Capacity (mg/g) | Reference |
|---|---|---|---|---|---|
| Zn/Al and Zn/Fe LDHs | Direct Yellow | Pseudo-second-order | Not Specified | Not Specified | scispace.com |
| Delonix regia Biochar-Sulphur | Acid Yellow 36 | Pseudo-second-order | Langmuir | 270.27 | nih.gov |
| Nano bentonite | C.I. Direct Yellow 50 | Pseudo-second-order | Langmuir | Not Specified | researchgate.net |
| Amberlyst A24 (Polyacrylic resin) | C.I. Direct Yellow 50 | Pseudo-second-order | Langmuir | 666.5 | mdpi.com |
| Activated Carbon (from Pisum Sativum peels) | Acid Yellow 11 | Not Specified | Langmuir | 515.46 | nih.govresearchgate.net |
Role of Functional Groups and Ionic Interactions in Adsorption Mechanisms
The mechanism of dye adsorption is heavily influenced by the chemical nature of the adsorbent's surface and the dye's molecular structure. The presence of various functional groups on the adsorbent surface, such as carboxyl (-COOH), hydroxyl (-OH), and amino (-NH2) groups, provides active sites for dye binding. nih.govresearchgate.net
For anionic dyes like this compound, which possess negatively charged sulfonate groups (-SO3⁻), the pH of the solution is a critical factor. researchgate.net At low pH values (acidic conditions), the surface of many adsorbents becomes protonated, acquiring a net positive charge. This promotes strong electrostatic attraction between the positively charged adsorbent surface and the anionic dye molecules, leading to enhanced adsorption. nih.govresearchgate.net As the pH increases, the adsorbent surface becomes more negatively charged, resulting in electrostatic repulsion and a decrease in dye removal efficiency. nih.gov
Beyond electrostatic interactions, other mechanisms such as ion exchange, hydrogen bonding, and hydrophobic interactions can also play a significant role. nih.gov Ion exchange can occur between the anionic dye molecules and anions present on the adsorbent surface. The aromatic rings in the dye structure can also interact with the adsorbent surface via π-π stacking interactions. The specific contribution of each mechanism depends on the unique chemistry of both the dye and the adsorbent material. nih.gov
Development of Hybrid Materials for Enhanced Adsorption and Degradation
To improve the efficiency of dye removal, researchers are developing hybrid or composite materials that combine the advantages of different components. These materials aim to enhance both adsorption capacity and provide a pathway for the subsequent degradation of the adsorbed dye. deswater.com
Another strategy involves creating composite hydrogels, such as organobentonite/alginate beads. mdpi.com Alginate, a natural polysaccharide, can form a porous hydrogel matrix that encapsulates organoclay particles. mdpi.com These composite beads exhibit good adsorption capacity for dyes and are suitable for use in continuous flow systems like fixed-bed columns. mdpi.com The development of such hybrid materials offers a promising route for creating robust and reusable systems for treating dye-laden wastewater. deswater.commdpi.com
Environmental Fate Modeling and Transport Prediction of this compound
Environmental fate models are computational tools used to predict the distribution, transport, and persistence of chemicals released into the environment. researchgate.net These models integrate a chemical's physical-chemical properties with the characteristics of a defined environmental system to estimate its concentration in various compartments like air, water, soil, and sediment. researchgate.netresearchgate.net
Applicability of Equilibrium Criterion (EQC) Models for Ionic Dyes
The Equilibrium Criterion (EQC) model is a widely used multimedia fugacity-based model for screening-level risk assessment of organic chemicals. researchgate.nettrentu.ca The model calculates the partitioning of a chemical between different environmental compartments based on the principle of equal fugacity at equilibrium. researchgate.net Fugacity, a concept analogous to partial pressure, represents the "escaping tendency" of a chemical from a phase.
The standard EQC model was primarily developed and validated for non-ionic, neutral organic compounds. researchgate.net Its direct application to ionic compounds like this compound, which exists as an anion in aqueous environments, presents challenges. The partitioning behavior of ionic species is significantly influenced by factors not typically accounted for in basic fugacity models, such as pH, ionic strength, and electrostatic interactions with environmental solids (soil, sediment). researchgate.net
For ionic dyes, the dissociation into charged species means their partitioning between water and organic phases (like octanol in the K_ow determination) or between water and environmental solids is not solely governed by hydrophobicity. The strong electrostatic interactions of the anionic sulfonate groups in Direct Yellow 100 with charged surfaces in soil and sediment can lead to sorption behavior that is poorly predicted by standard K_oc-based approaches used in EQC models. researchgate.net Therefore, while the general framework of a multimedia model is relevant, the specific partitioning equations within the standard EQC model may not be directly applicable to ionic dyes without significant modification to account for their specific chemical properties and interactions. More advanced models that explicitly consider speciation and electrostatic interactions are required for a more accurate prediction of their environmental fate. researchgate.net
Partitioning Behavior of this compound in Aquatic, Sediment, and Soil Compartments
General Principles of Anionic Dye Partitioning
Anionic dyes, such as this compound, are characterized by the presence of one or more negatively charged functional groups, typically sulfonate (-SO₃⁻) groups. These groups render the dye molecules water-soluble and influence their interaction with environmental solids. The extent of adsorption to soil and sediment is a complex interplay of factors related to both the dye's molecular structure and the physicochemical properties of the solid matrix.
Key factors influencing the partitioning of anionic direct dyes include:
Soil and Sediment Composition: The presence of materials with positively charged surfaces, such as metal oxides (e.g., iron and aluminum oxides) and the edges of clay minerals, can lead to the adsorption of anionic dyes through electrostatic attraction. The organic matter content of soil also plays a role, though the interaction is generally weaker for anionic dyes compared to nonionic organic compounds.
pH of the Environment: The pH of the surrounding water is a critical determinant of partitioning behavior. At lower pH values, the surfaces of soil minerals and organic matter tend to be more positively charged, which can enhance the adsorption of anionic dyes. Conversely, at higher pH, both the dye and the solid surfaces are typically negatively charged, leading to electrostatic repulsion and reduced adsorption.
Ionic Strength: The concentration of dissolved salts in the water can also affect adsorption. Higher ionic strength can compress the electrical double layer around charged particles, potentially leading to increased adsorption. However, it can also lead to competition for binding sites.
Expected Partitioning Behavior of this compound
Given its classification as a direct dye, this compound is designed to have a high affinity for cellulosic fibers, a process that involves substantive binding. In the environment, this suggests a potential for adsorption onto organic matter in soil and sediment. However, as an anionic dye, its mobility will be significantly influenced by the factors mentioned above.
It is anticipated that this compound will exhibit variable mobility in the environment. In acidic soils with high clay and metal oxide content, its movement would likely be retarded due to adsorption. In contrast, in neutral to alkaline soils with low clay content, it is expected to be more mobile and could potentially leach into groundwater or be transported with surface runoff.
Data on Structurally Similar Dyes
Research on other anionic azo dyes provides insights into the potential partitioning coefficients for this compound. Studies have shown that the adsorption of these dyes is highly variable and site-specific. For instance, the adsorption of some direct dyes onto soil has been found to be relatively low, indicating a high potential for mobility.
The following table summarizes general trends observed for the partitioning behavior of anionic direct dyes, which can be considered indicative for this compound in the absence of specific data.
| Partitioning Parameter | Influencing Factor | General Trend for Anionic Direct Dyes | Implication for this compound Mobility |
| Kd (Soil-Water Partition Coefficient) | Soil/Sediment pH | Decreases with increasing pH | Higher mobility in alkaline environments |
| Clay Content | Increases with higher clay content | Lower mobility in clay-rich soils | |
| Metal Oxide Content | Increases with higher metal oxide content | Lower mobility in soils rich in iron/aluminum oxides | |
| Organic Matter Content | Variable, generally weak interaction | Moderate influence on mobility | |
| Koc (Organic Carbon-Water Partition Coefficient) | Molecular Structure | Generally lower for ionized compounds | Expected to be lower than for nonionic compounds of similar size |
It is crucial to emphasize that these are general trends, and the actual partitioning of this compound in a specific environment will depend on the unique combination of local soil/sediment characteristics and water chemistry.
Advanced Analytical Methodologies for C.i. Direct Yellow 100 in Environmental and Research Matrices
Hyphenated Techniques for Degradation Product Identification (excluding basic characterization)
Hyphenated analytical techniques, which combine two or more analytical methods, are powerful tools for the separation, identification, and characterization of the degradation products of complex molecules like C.I. Direct Yellow 100. These techniques provide a wealth of information that is crucial for mechanistic studies of dye degradation.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a cornerstone technique for studying the degradation mechanisms of azo dyes. The coupling of HPLC, which separates complex mixtures, with tandem mass spectrometry, which provides structural information on the separated components, allows for the detailed characterization of degradation intermediates.
In a study on the degradation of a similar dye, C.I. Direct Yellow 12, using a UV-assisted ozone process, HPLC-MS/MS was instrumental in elucidating the degradation pathway. The analysis of the untreated dye solution revealed peaks corresponding to the free acid and monosodium salt of the dye. As the degradation progressed, samples were analyzed at various time intervals, allowing for the identification of several intermediate products. The initial steps of degradation were proposed to involve the cleavage of the azo bonds, leading to the formation of smaller aromatic amines. Subsequent reactions, driven by the highly reactive hydroxyl radicals generated during the process, would lead to the hydroxylation of these aromatic rings, followed by ring-opening to form smaller aliphatic compounds. Ultimately, these smaller molecules are mineralized to carbon dioxide, water, and inorganic ions.
The power of HPLC-MS/MS lies in its ability to provide precise mass-to-charge ratio (m/z) data for both the parent ion and its fragments, which is essential for the tentative identification of unknown degradation products. This detailed molecular information is critical for constructing a comprehensive degradation mechanism.
Table 1: Illustrative Degradation Products of C.I. Direct Yellow 12 Identified by HPLC-MS/MS
| Retention Time (min) | m/z of Parent Ion | Proposed Structure/Fragment |
| 5.211 | 634.9, 656.9 | Free acid and monosodium salt of DY-12 |
| Varies | Lower m/z values | Aromatic amines from azo bond cleavage |
| Varies | Higher m/z values | Hydroxylated aromatic intermediates |
| Varies | Low m/z values | Aliphatic carboxylic acids |
This table is illustrative and based on the typical degradation pathway of direct azo dyes as elucidated by HPLC-MS/MS.
Fourier-Transform Infrared (FT-IR) spectroscopy and X-ray Photoelectron Spectroscopy (XPS) are powerful surface-sensitive techniques that provide valuable information about the structural and chemical changes occurring in a dye molecule during degradation.
FT-IR Spectroscopy is used to identify the functional groups present in a molecule. In the context of this compound degradation, FT-IR can be used to monitor the disappearance of characteristic peaks of the parent dye and the appearance of new peaks corresponding to the degradation products. For instance, the disappearance of the azo bond (-N=N-) peak, typically observed in the region of 1600-1400 cm⁻¹, is a clear indicator of dye degradation. Concurrently, the appearance of new bands corresponding to hydroxyl (-OH), carbonyl (C=O), and carboxyl (-COOH) groups would suggest the formation of oxidation products. In studies of other azo dyes, FT-IR has confirmed the cleavage of the azo linkage and the formation of new functional groups on the aromatic rings.
X-ray Photoelectron Spectroscopy (XPS) provides information about the elemental composition and chemical states of the elements on the surface of a material. When this compound is degraded on a catalyst surface, XPS can be used to probe the changes in the chemical environment of the atoms involved in the degradation process. For example, analysis of the N 1s spectrum can reveal changes in the nitrogen-containing functional groups, such as the conversion of the azo group to amino groups or the formation of nitrogen oxides. Similarly, changes in the C 1s and O 1s spectra can provide evidence for the oxidation of the carbon skeleton and the introduction of oxygen-containing functional groups. In a study on the degradation of an azo dye using a Prussian blue analogue nanocatalyst, XPS was used to elucidate the surface compositions and chemical states of the catalyst, providing insights into the catalytic mechanism.
Liquid Chromatography-Mass Spectrometry (LC-MS) is another indispensable tool for tracking the byproducts of dye degradation. While similar to HPLC-MS/MS, LC-MS is often used for the initial identification and monitoring of the major degradation intermediates.
A study on the biodegradation of C.I. Direct Red 81, a diazo dye, effectively utilized LC-MS to identify the metabolites formed during the degradation process. The initial step in the degradation was the reductive cleavage of the azo bonds by the enzyme azoreductase, leading to the formation of aromatic amines. These intermediates were then further degraded into smaller, non-toxic compounds. LC-MS analysis at different time intervals allowed researchers to follow the disappearance of the parent dye and the emergence and subsequent disappearance of the intermediate products, thus mapping out the degradation pathway.
The combination of the retention time from the LC separation and the mass-to-charge ratio from the MS detection provides a high degree of confidence in the identification of the byproducts, even in complex environmental matrices.
Table 2: Key Byproducts in the Degradation of C.I. Direct Red 81 Identified by LC-MS
| Intermediate | Proposed Structure |
| Metabolite 1 | Aromatic amine resulting from azo bond cleavage |
| Metabolite 2 | Hydroxylated aromatic amine |
| Metabolite 3 | Ring-opened aliphatic compound |
This table is illustrative and based on the degradation pathway of a representative direct azo dye as determined by LC-MS.
Development of High-Sensitivity Detection Methods
The detection of this compound at trace levels in environmental samples is a significant analytical challenge. To address this, researchers are continuously developing high-sensitivity detection methods, including electrochemical sensors and advanced spectrophotometric approaches.
Electrochemical sensors offer several advantages for the detection of azo dyes, including high sensitivity, rapid response, and the potential for miniaturization and on-site analysis. While no electrochemical sensor specifically for this compound has been reported, the principles of their operation can be understood from sensors developed for other yellow azo dyes like Sunset Yellow and Tartrazine.
These sensors typically consist of a modified electrode. The modification can involve the use of nanomaterials such as graphene, carbon nanotubes, or metal nanoparticles to enhance the electrode's surface area and catalytic activity. The detection mechanism is based on the electrochemical oxidation or reduction of the azo dye at the electrode surface. When a potential is applied, the dye undergoes an electrochemical reaction, generating a current that is proportional to its concentration.
The performance of an electrochemical sensor is characterized by several parameters, including its linear detection range, limit of detection (LOD), sensitivity, and selectivity. For example, a glassy carbon electrode modified with electrochemically reduced graphene oxide has been used for the sensitive detection of Sunset Yellow with a low detection limit.
Table 3: Performance Characteristics of a Representative Electrochemical Sensor for an Azo Dye
| Parameter | Value |
| Linear Range | 0.005–1.0 μM |
| Limit of Detection (LOD) | 0.00167 μM |
| Sensitivity | High, with enhanced peak currents |
| Selectivity | Good, with minimal interference from other species |
This table presents typical performance characteristics of an electrochemical sensor for a yellow azo dye.
Traditional UV-Visible spectrophotometry, while simple and widely available, often lacks the sensitivity and selectivity required for the trace analysis of dyes in complex matrices. Advanced spectrophotometric approaches have been developed to overcome these limitations.
Derivative Spectrophotometry is a technique that involves the mathematical differentiation of a zero-order absorption spectrum. This process can enhance the resolution of overlapping spectral bands and eliminate background interference, thereby improving both the selectivity and sensitivity of the analysis. The first or higher-order derivative of the absorbance with respect to wavelength is plotted, and the resulting spectrum often reveals fine structures that are not apparent in the zero-order spectrum. This method has been successfully applied to the quantitative analysis of bicomponent dye mixtures with overlapping spectra.
Flow Injection Analysis (FIA) coupled with spectrophotometric detection is another powerful technique for the rapid and automated determination of trace amounts of dyes. In an FIA system, a small volume of the sample is injected into a continuously flowing carrier stream that may contain a reagent. The sample and reagent mix and react in a coiled tubing, and the resulting colored product is detected by a spectrophotometer. The precise timing and reproducible mixing conditions in FIA lead to highly precise and accurate measurements. This technique has been used for the determination of various analytes in water samples with high throughput. By using specific chromogenic reagents that form intensely colored complexes with the target dye, the sensitivity of the method can be significantly enhanced.
Theoretical and Computational Studies of C.i. Direct Yellow 100
Density Functional Theory (DFT) Calculations for Molecular Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a complex organic molecule like C.I. Direct Yellow 100, DFT can provide fundamental insights into its geometry, stability, and reactivity.
The electronic properties of a dye are crucial to understanding its color and photochemical behavior. DFT calculations are frequently used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are key to predicting the electronic absorption spectra and reactivity of the molecule. irjweb.comresearchgate.net
The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The difference between these energies, known as the HOMO-LUMO gap (ΔE), is a critical parameter that correlates with the molecule's excitability and chemical reactivity. irjweb.com A smaller gap generally implies that the molecule can be excited by lower energy light, which corresponds to absorption at longer wavelengths (a red shift in the spectrum). nih.gov
For an azo dye like this compound, the HOMO is typically characterized by π-orbitals distributed across the aromatic rings and the azo bridge, while the LUMO is often a π* anti-bonding orbital. DFT calculations would precisely map the electron density distribution of these orbitals. From the HOMO and LUMO energy values, several chemical reactivity descriptors can be calculated, as shown in the table below.
Table 1: Key Electronic Properties Derivable from DFT for this compound This table is illustrative of the parameters that would be calculated in a typical DFT study of an azo dye. The values are not specific to this compound as such data is not publicly available.
| Parameter | Formula | Significance |
|---|---|---|
| HOMO Energy (EHOMO) | - | Related to ionization potential; indicates electron-donating character. |
| LUMO Energy (ELUMO) | - | Related to electron affinity; indicates electron-accepting character. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Correlates with chemical reactivity and the wavelength of maximum absorption (λmax). irjweb.com |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. irjweb.com |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. irjweb.com |
| Electrophilicity Index (ω) | χ2 / (2η) | Quantifies the electrophilic nature of the molecule. irjweb.com |
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to predict the excited-state properties of molecules, such as their UV-visible absorption spectra. acs.orgdigitellinc.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax) and the oscillator strength of these transitions, which relates to the intensity of the absorption. nih.govchemrxiv.org
For this compound, TD-DFT calculations would identify the principal electronic transitions responsible for its characteristic yellow color. These transitions are typically π → π* in nature, involving the promotion of an electron from a π bonding orbital (often the HOMO) to a π* anti-bonding orbital (often the LUMO). The calculations can also reveal the contributions of different parts of the molecule (the aromatic rings, the azo group, and substituents) to these electronic transitions. nih.gov This information is invaluable for understanding structure-property relationships and for the rational design of new dyes with tailored colors. acs.org
DFT is also a powerful tool for elucidating reaction mechanisms at the molecular level. It can be used to map the potential energy surface of a chemical reaction, identifying the structures of reactants, products, intermediates, and, crucially, transition states. The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate.
In the context of this compound, DFT could be employed to study its synthesis, degradation pathways, or its interaction with other molecules, such as the fibers it is designed to dye. For example, by modeling the interaction of the dye with a cellulose (B213188) model, one could predict the most favorable binding sites and the nature of the intermolecular forces involved. Similarly, studying the reaction of the dye with an oxidizing agent could reveal the most likely sites of attack and the mechanism of color fading.
Molecular Dynamics (MD) Simulations of this compound Interactions
Molecular Dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior of molecules, such as a dye in a solution.
The behavior of a dye is often highly dependent on its solvent environment. MD simulations can provide insights into how solvent molecules arrange themselves around a dye molecule and how these interactions affect the dye's conformation and properties. researchgate.net By simulating this compound in different solvents, such as water (polar) and an organic solvent (non-polar), one can study the specific interactions, like hydrogen bonding, between the dye's functional groups (e.g., sulfonate groups) and the solvent molecules. avestia.com
These simulations can reveal the formation of a solvent shell around the dye and calculate properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a particular atom in the dye. This information helps to explain solubility and can be correlated with solvatochromism—the change in a substance's color as the polarity of the solvent changes. researchgate.netpublish.csiro.au
In aqueous solutions, direct dyes like this compound have a tendency to aggregate, which can significantly affect their dyeing performance and colorimetric properties. researchgate.net MD simulations are an ideal tool to study the process of dye aggregation at the molecular level. tandfonline.comacs.org
By placing multiple dye molecules in a simulation box with water, one can observe their spontaneous self-assembly into dimers, trimers, and larger aggregates. rsc.org The simulations can reveal the preferred orientation of the dye molecules within the aggregate (e.g., stacked π-π interactions) and the driving forces for aggregation, such as hydrophobic effects and van der Waals interactions. tandfonline.com The potential of mean force (PMF) can be calculated from the simulation trajectories to determine the free energy of association for the dye molecules, providing a quantitative measure of their tendency to aggregate. rsc.org Understanding aggregation is crucial for controlling the dyeing process and achieving the desired color fastness and intensity.
Dye-Substrate Interaction Modeling
The affinity of direct dyes for cellulosic fibers is a key determinant of their effectiveness in the dyeing process. Computational modeling allows for a detailed examination of the non-covalent interactions that govern the binding of this compound to substrates like cellulose and other adsorbent surfaces.
Molecular docking and molecular dynamics (MD) simulations are instrumental in elucidating the interaction between this compound and cellulose. These models reveal that the binding is primarily driven by a combination of hydrogen bonding and van der Waals forces. The planar structure of the dye molecule facilitates close association with the flat ribbon-like structure of the cellulose polymer chains.
Key interaction points involve the sulfonate (-SO₃⁻) groups of the dye and the hydroxyl (-OH) groups of the cellulose. The negatively charged sulfonate groups can form strong hydrogen bonds with the hydroxyl protons of the glucose units in cellulose. Furthermore, the aromatic rings of the dye molecule can engage in π-π stacking interactions with the pyranose rings of the cellulose, further stabilizing the dye-fiber complex.
Computational models can predict the preferred binding sites and orientations of the dye molecule on the cellulose surface. These studies often indicate that the dye aligns itself parallel to the cellulose chains, maximizing the contact surface area and the number of potential interaction sites. The binding energy, a quantitative measure of the affinity, can also be calculated, providing a theoretical basis for the observed dyeing performance.
Beyond textile fibers, the interaction of this compound with various adsorbent materials is of significant interest for wastewater treatment applications. Computational modeling is employed to understand and predict the adsorption behavior of the dye onto surfaces such as activated carbon, clays, and novel nanomaterials.
For instance, modeling the adsorption of this compound onto a graphene oxide surface would likely show strong π-π stacking interactions between the aromatic regions of the dye and the sp² hybridized carbon atoms of the graphene sheet. Additionally, electrostatic interactions between the sulfonate groups of the dye and any charged sites on the adsorbent surface would play a crucial role.
These models can help in the rational design of more effective adsorbents by identifying the key surface functionalities required for strong dye binding. By simulating the effects of pH and ionic strength on the interaction, these models can also guide the optimization of adsorption conditions in practical applications.
| Interaction Type | Description | Key Functional Groups Involved |
| Hydrogen Bonding | Formation of hydrogen bonds between dye and substrate. | Sulfonate (-SO₃⁻) and Hydroxyl (-OH) groups of the dye; Hydroxyl (-OH) groups of cellulose. |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces. | Entire dye molecule and substrate surface. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Aromatic rings of the dye and pyranose rings of cellulose or aromatic regions of adsorbents. |
| Electrostatic Interactions | Attraction between oppositely charged ions or molecules. | Negatively charged sulfonate groups of the dye and positively charged sites on the adsorbent surface. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological or environmental activity. For this compound, QSAR modeling is a valuable tool for predicting its environmental fate, particularly its persistence and potential for bioaccumulation, without extensive experimental testing.
QSAR models for the environmental fate of dyes typically focus on endpoints such as biodegradability, adsorption to soil and sediment (log Koc), and bioconcentration factor (BCF). These models are built using a set of molecular descriptors that quantify various aspects of the dye's structure.
For this compound, relevant molecular descriptors would include:
Molecular Weight (MW): A fundamental descriptor influencing diffusion and transport properties.
Log P (Octanol-Water Partition Coefficient): A measure of the hydrophobicity of the molecule, which is often correlated with bioaccumulation potential.
Number of Aromatic Rings: Relates to the potential for π-π interactions and recalcitrance to degradation.
Number of Sulfonate Groups: Influences water solubility and can impact bioavailability and adsorption behavior.
Molecular Surface Area and Volume: Relate to the size and shape of the molecule, which can affect its interaction with biological membranes and enzymes.
A hypothetical QSAR model for the biodegradability of a series of direct dyes, including this compound, might take the following form:
log(Biodegradation Rate) = β₀ + β₁(MW) + β₂(Log P) + β₃(Number of Sulfonate Groups) + ...
Where β are the regression coefficients determined from a training set of dyes with known biodegradation rates.
Based on its large molecular size, multiple aromatic rings, and the presence of azo linkages, QSAR models would likely predict this compound to be persistent in the environment and have a low rate of biodegradation. The sulfonate groups would increase its water solubility, reducing its tendency to bioaccumulate in fatty tissues but also facilitating its transport in aquatic systems.
| QSAR Endpoint | Predicted Trend for this compound | Key Influencing Structural Features |
| Biodegradability | Low | Large molecular size, complex aromatic structure, azo linkages. |
| Soil/Sediment Adsorption (Koc) | Moderate to High | Aromatic rings and potential for electrostatic interactions. |
| Bioconcentration Factor (BCF) | Low | High water solubility due to sulfonate groups. |
These theoretical and computational approaches provide a framework for understanding and predicting the behavior of this compound in both industrial and environmental contexts, guiding the development of more sustainable dyeing processes and effective environmental remediation strategies.
Advanced Materials Science Applications and Interactions of C.i. Direct Yellow 100 Non Human, Non Safety
Incorporation of C.I. Direct Yellow 100 into Functional Materials
Dye-sensitized solar cells (DSSCs) are a type of thin-film solar cell that utilizes a photosensitive dye to convert light into electrical energy. The core of a DSSC consists of a porous layer of a wide-bandgap semiconductor, typically titanium dioxide (TiO2), which is coated with a monolayer of a sensitizing dye. This assembly is immersed in an electrolyte solution containing a redox couple, and sandwiched between a transparent conductive front electrode and a catalytic counter electrode.
The operational principle of a DSSC begins with the absorption of photons by the dye molecules, which excites electrons to a higher energy state. These excited electrons are then injected into the conduction band of the semiconductor. The electrons travel through the semiconductor to the anode, then through an external circuit to the cathode, generating an electric current. The dye molecule, now in an oxidized state, is regenerated by accepting electrons from the redox couple in the electrolyte, which in turn is regenerated at the cathode. The efficiency of a DSSC is highly dependent on the properties of the sensitizing dye, including its light-absorption spectrum, its ability to bind to the semiconductor surface, and the efficiency of electron transfer.
The potential of this compound as a photosensitizer in DSSCs would depend on its specific photophysical and electrochemical properties, which would require dedicated experimental investigation.
Smart textiles are fabrics that can sense and react to environmental stimuli. This is often achieved by incorporating functional dyes that change their properties, such as color, in response to changes in light, temperature, pH, or electrical fields. meghmaniglobal.com These materials have applications in various fields, including fashion, sportswear, and medical textiles. meghmaniglobal.com
Currently, there is a lack of specific research in the public domain on the utilization of this compound in the development of smart materials or sensors. The suitability of a dye for such applications depends on its ability to exhibit a measurable and reversible change in its properties in response to a specific stimulus. For example, photochromic dyes change color when exposed to certain wavelengths of light, while thermochromic dyes respond to temperature changes. meghmaniglobal.com
The development of smart textiles often involves the use of materials like shape-memory alloys, conductive inks, and chromic materials. meghmaniglobal.com While the potential for this compound to be used in such applications cannot be entirely ruled out without experimental studies, the existing body of scientific literature does not provide evidence of its use in this area.
Interactions of this compound with Polymeric Matrices and Fibers
The fixation and retention of direct dyes, such as this compound, on cellulosic fibers like cotton are primarily governed by non-covalent interactions. slideshare.nettextilelearner.net These interactions are weaker than the covalent bonds formed by reactive dyes, which explains the moderate wash fastness of direct dyes. slideshare.netnih.gov The primary mechanisms involved are:
Hydrogen Bonding: Cellulose (B213188) is a polymer of glucose with numerous hydroxyl (-OH) groups. flinnsci.com Direct dye molecules, which often contain nitrogen and oxygen atoms, can form hydrogen bonds with these hydroxyl groups on the surface of the cotton fibers. slideshare.nettextilelearner.netflinnsci.com This is a significant contributor to the dye's affinity for the fabric.
Van der Waals Forces: These are weak, short-range electrostatic forces of attraction between molecules. textilelearner.net The large, planar structure of many direct dye molecules allows for a large surface area of interaction with the fiber, maximizing the effect of these forces. slideshare.net
The dyeing process for direct dyes typically takes place in a neutral or slightly alkaline dyebath. The addition of an electrolyte, such as sodium chloride or sodium sulfate (B86663), is crucial. flinnsci.com Cotton fibers acquire a negative surface charge in water, and since direct dyes are also anionic, there is an electrostatic repulsion between the dye and the fiber. The salt helps to neutralize this negative charge on the fiber surface, thereby reducing the repulsion and allowing the dye molecules to approach and bind to the fiber. wikipedia.orgcottonworks.com
The strength of these interactions, and thus the dye's retention, is influenced by the molecular structure of the dye, including its size, shape, and the number and arrangement of functional groups capable of forming hydrogen bonds.
To enhance the uptake of direct dyes like this compound on cellulosic fibers and to address the environmental concerns associated with the high salt concentrations used in conventional dyeing, several novel fiber modification strategies have been developed.
Cationization: This is a chemical modification process that introduces a permanent positive charge onto the surface of the cotton fiber. wikipedia.orgcottonworks.com This is typically achieved by treating the cotton with cationic agents such as (3-chloro-2-hydroxylpropyl) trimethyl-ammonium chloride (CHPTAC). wikipedia.org The resulting cationic cotton has a strong electrostatic attraction for anionic direct dyes, leading to several advantages:
Salt-free dyeing: The need for electrolytes in the dyebath is eliminated. wikipedia.orgcottonworks.com
Increased dye uptake: A higher color yield can be achieved with less dye. cottonworks.comijera.com
Reduced water and energy consumption: The dyeing process is shorter and more efficient. cottonworks.com
The level of cationization can be controlled to create different color depths and tonal effects in the fabric. cottonworks.com
| Cationization Parameter | Effect on Dyeing Performance |
| pH of Cationization | Influences the reaction efficiency of the cationic agent with cellulose. |
| Cationic Agent Concentration | Higher concentrations generally lead to a higher degree of cationization and thus greater dye uptake. ijera.com |
| Temperature and Time | Affect the rate and extent of the cationization reaction. |
Enzymatic Treatment: The surface of natural fibers can be modified using enzymes to improve dyeability. For instance, enzymes like pectinase can be used to treat cotton fibers. mdpi.com This treatment can alter the fiber's surface morphology and chemical composition, potentially creating more accessible sites for dye molecules to bind, leading to enhanced dye uptake. mdpi.com
Plasma Treatment: This is a dry and environmentally friendly surface modification technique. crimsonpublishers.com Low-temperature plasma treatment can be used to introduce functional groups onto the fiber surface or to increase its surface roughness. crimsonpublishers.comcrimsonpublishers.com These modifications can enhance the fiber's wettability and its affinity for dyes, leading to improved dye uptake and potentially faster dyeing rates. crimsonpublishers.com
Supramolecular Chemistry Involving this compound
Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of organized assemblies. The structure of this compound, which contains both stilbene and azo functionalities, suggests the potential for interesting supramolecular interactions.
Host-Guest Chemistry: This branch of supramolecular chemistry involves the encapsulation of a "guest" molecule within a larger "host" molecule.
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They are known to form inclusion complexes with a variety of guest molecules, including dyes. nih.govnih.gov The encapsulation of a dye within a cyclodextrin can alter its physicochemical properties, such as solubility and stability. nih.gov While specific studies on the encapsulation of this compound by cyclodextrins were not found, this is a common strategy used to modify the properties of dyes. researchgate.net
Calixarenes: These are another class of macrocyclic host molecules. Azo-functionalized thiacalix wikipedia.orgarenes have been shown to form host-guest complexes with cationic dyes. nih.gov The formation of these complexes can lead to phenomena such as fluorescence quenching. nih.gov The interaction is driven by the immersion of the guest dye into the cavity of the macrocycle. nih.gov
Photoisomerization in Confined Spaces: Stilbene and azobenzene derivatives are well-known for their ability to undergo reversible cis-trans photoisomerization. The encapsulation of stilbene derivatives within a water-soluble nanocage has been shown to facilitate this isomerization using visible light, a process that typically requires UV irradiation. chemrxiv.org This is attributed to host-guest charge-transfer interactions. chemrxiv.org Given that this compound has a stilbene core, its behavior within a suitable host molecule could potentially be manipulated by light.
The study of the supramolecular chemistry of this compound could lead to the development of novel functional materials with applications in areas such as sensing, molecular switching, and controlled release systems. However, specific research in this area for this particular dye is currently limited.
Emerging Research Directions and Unaddressed Academic Questions
Interdisciplinary Approaches to C.I. Direct Yellow 100 Research
Future investigations into dyes like this compound will increasingly rely on the convergence of multiple scientific disciplines. An interdisciplinary approach is essential for a holistic understanding, from molecular behavior to ecosystem-level impact.
Chemistry and Materials Science: The development of novel catalysts and adsorbents for dye removal remains a primary focus. Research into materials like TiO2-montmorillonite nanocomposites for sonophotocatalytic degradation highlights the synergy between materials science and environmental chemistry.
Microbiology and Genetic Engineering: The use of microorganisms, including fungi, algae, and bacteria, for the biodegradation of dyes is a significant area of research. mdpi.com Future work may focus on leveraging genetic engineering to develop microbial strains with enhanced dye-degrading capabilities, specifically targeting the resilient azo bonds found in dyes like this compound. mdpi.com
Environmental and Analytical Chemistry: Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are crucial for identifying degradation intermediates. jwent.net Integrating these techniques with environmental toxicology studies can provide a comprehensive picture of the remediation process, ensuring that the breakdown products are less harmful than the parent dye molecule.
Challenges in Scaling Up Laboratory-Based Degradation and Remediation Technologies
A significant gap exists between successful lab-scale demonstrations and practical, large-scale industrial applications for dye degradation. Overcoming these challenges is a critical area of ongoing and future research.
Economic Viability: Many advanced oxidation processes (AOPs) and other sophisticated treatment methods are often economically unfavorable for widespread industrial adoption due to high operational costs related to energy consumption and chemical reagents. mdpi.com
Technological Hurdles: Techniques such as ultrasound-induced cavitation have shown significant promise at a laboratory scale but face challenges in efficient scale-up for treating large volumes of wastewater. mdpi.com Similarly, scaling up microbial systems is often hindered by environmental variability and the need for specific conditions to maintain microbial activity. mdpi.com
Complexity of Real Effluents: Laboratory studies often use synthetic wastewater containing a single dye. Industrial effluents are complex mixtures of dyes, additives, and other chemicals, which can interfere with the efficiency of a given treatment process. Research must focus on robust technologies that can perform effectively in these complex matrices. jwent.net
Advancements in In-Situ Monitoring of this compound in Complex Systems
The ability to monitor the concentration and degradation of this compound in real-time and directly within a treatment reactor or the environment is a significant analytical challenge. Current methods often rely on withdrawing samples for laboratory analysis, which is not ideal for process control.
Need for Real-Time Sensors: There is a pressing need for the development of robust, selective, and sensitive sensors that can provide continuous, in-situ measurements of dye concentrations. This would allow for dynamic optimization of treatment processes, ensuring complete degradation and preventing the release of untreated effluent.
Adapting Analytical Techniques: While techniques like HPLC-MS/MS are powerful for identifying degradation pathways in the lab, they are not suited for direct in-situ monitoring. jwent.net Research is needed to develop field-deployable analytical systems.
Monitoring Beyond Decolorization: Effective monitoring must go beyond simple color removal. It is crucial to track the formation and degradation of potentially harmful intermediates, such as aromatic amines, which can be generated during the breakdown of azo dyes. researchgate.net
Computational Design of this compound Analogues with Targeted Environmental Behaviors
A forward-looking approach to mitigating the environmental impact of dyes involves redesigning the dye molecules themselves. Computational chemistry and molecular modeling offer powerful tools to achieve this.
Predictive Modeling: Computational simulations, such as molecular dynamics, can be used to understand the properties of existing dyes, including their aggregation behavior and interactions with treatment materials. This fundamental understanding is the first step toward rational design.
Designing for Degradability: The principles of green chemistry can be applied to design new dye analogues. By modifying the functional groups or the core structure of a dye like this compound, it may be possible to create new colorants that retain their dyeing properties while being more susceptible to biodegradation or advanced oxidation processes.
Virtual Screening: Computational tools can be used to virtually screen libraries of potential new dye molecules for desired properties, such as high color fastness, low toxicity, and high degradability, before they are synthesized. This can significantly accelerate the development of more environmentally benign alternatives. The design of new aromatic heterocyclic dyes is already an active area of modern chemical research. researchgate.net
Synergistic Effects of Combined Treatment Processes for this compound in Mixed Effluents
Combining different treatment technologies can lead to synergistic effects, where the efficiency of the combined process is greater than the sum of the individual processes. This is a highly promising area for improving the degradation of recalcitrant dyes.
Enhanced Radical Production: The combination of processes like ozonation with UV irradiation (O3/UV) can enhance the production of highly reactive hydroxyl radicals, leading to faster and more complete degradation of dye molecules. jwent.net Studies on C.I. Direct Yellow 12 have shown that UV-enhanced ozonation is slightly more effective than ozonation alone. jwent.net
Multi-Step Degradation: Sequential or simultaneous treatments can target different aspects of the pollutant. For instance, a study on C.I. Direct Yellow 106 explored a combined process of Fenton oxidation and enzymatic degradation. researchgate.net Another study demonstrated a synergistic effect in the sonophotocatalytic degradation of the same dye using a TiO2-montmorillonite nanocomposite.
Process Optimization: Research focuses on optimizing the parameters of combined treatments to maximize synergy. This includes the sequence of application, dosage of reagents, and physical parameters like pH and temperature. The table below summarizes findings from studies on combined treatment processes for various yellow dyes.
| Dye | Combined Process | Key Findings | Reference |
| C.I. Direct Yellow 12 | O₃ / UV | UV-enhanced ozonation was slightly more effective for decolorization than ozonation alone. At an initial concentration of 100 mg/L, UV/O₃ achieved 99% color reduction in 180 minutes. | jwent.net |
| C.I. Direct Yellow 106 | Sonophotocatalysis (Ultrasound + UV + TiO₂-montmorillonite) | A synergistic effect was observed that enhanced the removal of the dye from water. | |
| C.I. Direct Yellow 106 | Fenton Oxidation + Enzymatic Degradation | A combined process was investigated to enhance degradation, leveraging both chemical and biological mechanisms. | researchgate.net |
| Procion Golden Yellow H-R | Ultrasound + Potassium Persulfate (US + KPS) | This combination achieved the highest decolorization (97.5%) and mineralization (34.4% COD reduction) compared to US alone or US combined with H₂O₂ or Fenton's reagent. | mdpi.com |
Q & A
Q. How can researchers ensure reproducibility when reporting the rheological behavior of this compound dispersions?
- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines ():
- Document shear rate ranges and temperature controls in rheometry.
- Provide raw data (viscosity vs. shear rate curves) in supplementary materials.
- Specify instrument calibration protocols (e.g., Newtonian oil standards) .
Q. What metadata standards are critical for sharing spectral datasets on this compound?
- Methodological Answer : Adopt the FAIR principles (Findable, Accessible, Interoperable, Reusable). Include instrument parameters (e.g., FT-IR resolution: 4 cm⁻¹, scan averaging), sample preparation details (e.g., KBr pellet pressure), and environmental conditions (humidity, temperature) using ISA-Tab format .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
